AZ-Dyrk1B-33

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

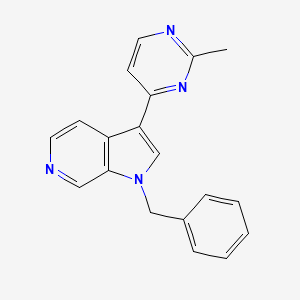

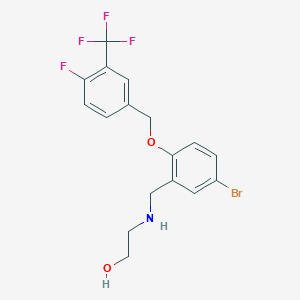

AZ-Dyrk1B-33 is a potent and selective ATP-competitive Dyrk1B kinase inhibitor . It has a chemical name of 3-(2-Methyl-4-pyrimidinyl)-1-(phenylmethyl)-1H-pyrrolo[2,3-c]pyridine . It displays distinct cellular effects when compared to DYRK1B knockdown through siRNA .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 300.36 and a chemical formula of C19H16N4 . It is soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO .Chemical Reactions Analysis

This compound is an ATP-competitive Dyrk1B kinase inhibitor . It shows inhibition of phosphorylation of Dyrk pS421 in cells .Physical And Chemical Properties Analysis

This compound has a molecular weight of 300.36 and a chemical formula of C19H16N4 . It is soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO .科学的研究の応用

Role in Cancer Research and Cell Cycle Regulation : AZ-Dyrk1B-33, identified as AZ191, is a potent inhibitor of the DYRK1B kinase. DYRK1B, amplified in certain cancers, influences cell cycle regulation by phosphorylating CCND1 (cyclin D1). AZ191's inhibition of DYRK1B activity has been shown to affect cell cycle progression and could have therapeutic applications in cancer treatment (Ashford et al., 2014).

Anticancer Potential in Glioblastoma Models : A study on novel DYRK inhibitors based on the 7-azaindole scaffold, which includes AZ191, demonstrated significant efficacy against glioblastoma cell lines, reducing cell viability, survival, migration, and invasion. These findings highlight the potential of DYRK1B inhibitors in treating glioblastoma (Zhou et al., 2017).

Effectiveness in Liposarcoma Treatment : Research on liposarcoma, a common soft tissue sarcoma, revealed that targeting DYRK1B with AZ191 inhibits cell growth, motility, and induces apoptosis. The combination of AZ191 with doxorubicin showed an increased anti-cancer effect, suggesting a new treatment approach for liposarcoma (Chen et al., 2017).

Role in Structural Design of Selective Inhibitors : A study highlighted the importance of structural information in designing selective DYRK1B inhibitors. The crystal structure of DYRK1B in complex with AZ191 was used to facilitate the development of more selective inhibitors, which could be advantageous over dual specificity DYRK1B/1A inhibitors (Grygier et al., 2022).

Implications in Cancer Therapy and Research : this compound has been identified as a potential target for therapy due to its roles in neurological diseases and cancer. The development of macrocyclic inhibitors of DYRK1A, which showed selectivity and efficacy in cancer cell lines, demonstrates the potential for targeting DYRK1B in cancer therapy (Powell et al., 2022).

Significance in DNA Damage Response : Another study identified DYRK1B as a key component of the mammalian DNA damage response, specializing in fine-tuning double-strand break (DSB) repair on actively transcribed chromatin. This indicates a critical role for DYRK1B in maintaining genome integrity (Dong et al., 2020).

作用機序

Target of Action

AZ-Dyrk1B-33 is a potent and selective inhibitor of the Dyrk1B kinase . Dyrk1B belongs to the DYRK family within the CMGC (CDK, MAPK, GSK, and CLK) superfamily of protein kinases . It is highly expressed in skeletal muscle and the testes, and plays roles in the differentiation of these cells .

Mode of Action

This compound acts as an ATP-competitive inhibitor of Dyrk1B . It shows inhibition of phosphorylation of Dyrk pS421 in cells . It displays distinct cellular effects when compared to DYRK1B knockdown through siRNA .

Biochemical Pathways

The inhibition of DYRK1B by this compound affects the FOXO1 signaling pathway . Specifically, FOXO1 signaling is enhanced due to the suppression of FOXO1Ser329phosphorylation in the presence of the DYRK1B inhibitor . This suggests that DYRK1B regulates CD4 T cell differentiation through FOXO1 phosphorylation .

Pharmacokinetics

HCl and to 100 mM in DMSO . This suggests that the compound may have good bioavailability, but further studies would be needed to confirm this.

Result of Action

This compound has been shown to suppress inflammation in a murine contact hypersensitivity (CHS) model of allergic contact dermatitis (ACD) . Mice treated with this compound showed reduced ear inflammation . In addition, a significant reduction of Th1 and Th17 cells in the regional lymph node upon DYRK1B inhibition was observed .

Safety and Hazards

The safety data sheet of AZ-Dyrk1B-33 suggests ensuring adequate ventilation and providing accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator are recommended .

Relevant Papers One relevant paper found is titled "Inhibition of DYRK1B suppresses inflammation in allergic contact dermatitis model and Th1/Th17 immune response" . The paper discusses the immunosuppressive effects of DYRK1B inhibition in a murine contact hypersensitivity model of allergic contact dermatitis .

特性

IUPAC Name |

1-benzyl-3-(2-methylpyrimidin-4-yl)pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4/c1-14-21-10-8-18(22-14)17-13-23(12-15-5-3-2-4-6-15)19-11-20-9-7-16(17)19/h2-11,13H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCUSHJQJWKYTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CN(C3=C2C=CN=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

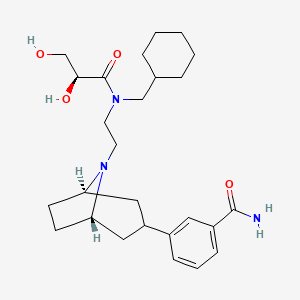

![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)

![{4-[4-({3-[(2-Methyl-1,3-benzothiazol-6-YL)amino]-3-oxopropyl}amino)-4-oxobutyl]benzyl}propanedioic acid](/img/structure/B605726.png)

![Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate](/img/structure/B605729.png)

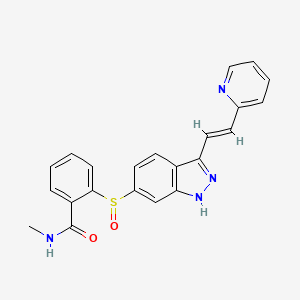

![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)